molecular formula C7H11NOS B3375647 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- CAS No. 112683-63-3

2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)-

Cat. No.: B3375647
CAS No.: 112683-63-3
M. Wt: 157.24 g/mol
InChI Key: QPLZPSQXPYQKQT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-tert-butyl-3H-1,3-oxazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-7(2,3)5-4-9-6(10)8-5/h4H,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLZPSQXPYQKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554066
Record name 4-tert-Butyl-1,3-oxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112683-63-3
Record name 4-tert-Butyl-1,3-oxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for the consistent production of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

The compound 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications in different fields, including pharmaceuticals, agriculture, and materials science, supported by case studies and data tables.

Chemical Properties and Structure

2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- is characterized by its oxazole and thione functional groups, which contribute to its reactivity and potential applications. The presence of the tert-butyl group enhances its stability and solubility in organic solvents, making it suitable for various applications.

Pharmaceutical Applications

2(3H)-Oxazolethione derivatives have been investigated for their potential as pharmaceutical agents. Studies have shown that these compounds exhibit antimicrobial activity against a range of pathogens. For instance, research highlighted the synthesis of oxazole derivatives that demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

  • Study: Synthesis and evaluation of oxazole derivatives.
  • Findings: Several derivatives showed minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating potential as new antimicrobial agents.

Agricultural Applications

In agriculture, 2(3H)-Oxazolethione has been explored as a potential pesticide or fungicide. Its ability to inhibit specific enzymes in plant pathogens suggests that it may serve as an effective biocontrol agent.

Case Study: Pesticide Efficacy

  • Study: Evaluation of oxazolethione's effects on fungal pathogens.
  • Findings: The compound exhibited significant antifungal activity against species such as Fusarium and Botrytis, suggesting its utility in crop protection.

Materials Science

The compound is also being studied for its applications in materials science, particularly in the development of polymers and coatings. Its antioxidant properties can enhance the stability of materials exposed to oxidative stress.

Data Table: Summary of Research Findings

Application AreaCompound TypeKey Findings
PharmaceuticalsAntimicrobial AgentsEffective against various bacterial strains
AgriculturePesticides/FungicidesSignificant antifungal activity
Materials ScienceStabilizers/CoatingsImproved oxidative stability in polymer matrices

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)-
  • CAS No.: 80356-97-4
  • Molecular Formula: C₇H₁₁NOS
  • Molecular Weight : 157.23 g/mol (calculated)
  • Purity : 95% (as per commercial availability) .

Structural Features: The compound consists of an oxazole ring substituted with a tert-butyl group (1,1-dimethylethyl) at the 4-position and a thione group at the 2-position.

Structural Analogues

(a) 2(3H)-Thiazolone, 4-[4-(1,1-dimethylethyl)phenyl]
  • Key Differences :
    • Replaces the oxazole ring with a thiazole ring (sulfur instead of oxygen at position 1).
    • Additional phenyl group at the 4-position.
  • Impact: Increased aromaticity and molecular weight (C₁₃H₁₅NOS, ~233.33 g/mol) may enhance stability and alter electronic properties. The phenyl group could improve binding affinity in biological systems .
(b) 5-(4-tert-Butylphenyl)-1,3,4-oxadiazole-2(3H)-thione (CAS 306936-90-3)
  • Key Differences :
    • Oxadiazole ring (five-membered ring with two nitrogen atoms) instead of oxazole.
    • Similar tert-butyl substitution.
  • Properties :
    • Molecular Weight : 234.32 g/mol.
    • Melting Point : 157–158°C.
    • Applications : Used in pesticidal research due to sulfur’s role in enzyme inhibition .
(c) 2(3H)-Benzothiazolethione, 5-(1,1-dimethylethyl)-
  • Key Differences :
    • Benzene fused to the thiazole ring, increasing aromatic conjugation.
    • Tert-butyl group at position 3.
  • Impact: Enhanced UV absorption and thermal stability due to extended π-system. Potential use in materials science or photodynamic therapy .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
2(3H)-Oxazolethione, 4-(tert-butyl) 157.23 Not reported Not reported Not reported
5-(4-tert-Butylphenyl)-oxadiazole-2-thione 234.32 157–158 Not reported 1.20 (predicted)
2(3H)-Furanone, tert-butyl-substituted 312.43 Not reported 444.9 (predicted) 1.16 (predicted)

Key Observations :

  • The tert-butyl group consistently increases molecular weight and lipophilicity.
  • Sulfur-containing analogues (thiones) generally exhibit higher melting points due to stronger intermolecular forces.

Functional Insights :

  • Tert-butyl-substituted heterocycles are prevalent in agrochemicals due to their stability and ability to penetrate lipid membranes.
  • Sulfur atoms (thione or thiadiazole groups) enhance bioactivity by interacting with metalloenzymes .

Biological Activity

2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)-, commonly known as 2,4-bis(1,1-dimethylethyl)-phenol or 2,4-DTBP, is a compound of significant interest due to its diverse biological activities. This article explores its antifungal properties, mechanisms of action, and potential applications in agriculture and medicine.

Chemical Structure and Properties

  • Chemical Formula : C12H18OS
  • Molecular Weight : 218.34 g/mol
  • Structure : The compound features a phenolic structure with two tert-butyl groups that enhance its lipophilicity and biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of 2(3H)-Oxazolethione against various pathogens. Key findings include:

  • Inhibition of Fungal Growth : The ethyl acetate extract of Kutzneria sp. strain TSII, which contains 2,4-DTBP, showed significant inhibition of Pithomyces atro-olivaceous mycelial growth in vitro. The minimum inhibitory concentration (MIC) was determined to be effective in preventing fungal proliferation on potato dextrose agar (PDA) plates .
  • Molecular Docking Studies : In silico docking studies revealed that 2,4-DTBP effectively binds to the active site of mitochondrial ATP synthase enzymes in fungi. This interaction is crucial as it disrupts ATP synthesis, leading to fungal cell death .

The antifungal activity of 2(3H)-Oxazolethione is primarily attributed to its ability to:

  • Disrupt Energy Production : By inhibiting ATP synthase, the compound interferes with the energy metabolism of fungi, effectively reducing their growth and viability.
  • Promote Plant Growth : Beyond its antifungal properties, 2(3H)-Oxazolethione has been shown to enhance plant growth through the production of phytohormones like indole acetic acid (IAA) and other metabolites that promote nutrient uptake and stress resistance .

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Case Study 1 : A study conducted by Alagappa University demonstrated that Kutzneria sp. strain TSII produced various antimicrobial compounds including 2(3H)-Oxazolethione. The research indicated a strong correlation between the presence of this compound and the suppression of fungal diseases in groundnut crops .
  • Case Study 2 : Research published in Natural Sources and Bioactivities highlighted that 2,4-DTBP exhibits potent toxicity against a wide range of organisms including bacteria and fungi. This study emphasized the ecological significance of this compound in natural environments where it can act as a biocontrol agent against pathogenic species .

Data Table: Biological Activities of 2(3H)-Oxazolethione

Activity TypeOrganisms TestedObserved EffectReference
AntifungalPithomyces atro-olivaceousSignificant growth inhibition
Plant Growth PromotionVarious plantsEnhanced growth and stress resistance
ToxicityBacteria, fungiPotent toxicity observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)-
Reactant of Route 2
2(3H)-Oxazolethione, 4-(1,1-dimethylethyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.